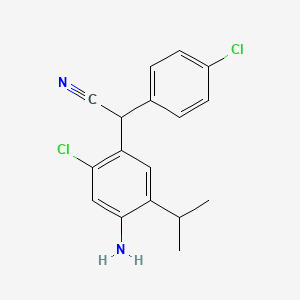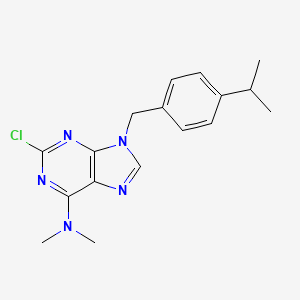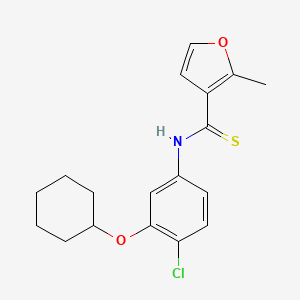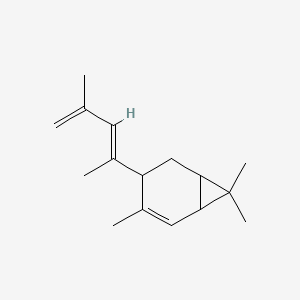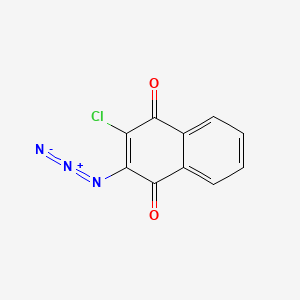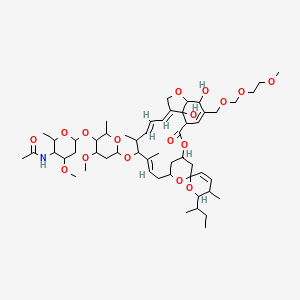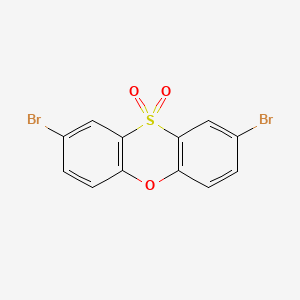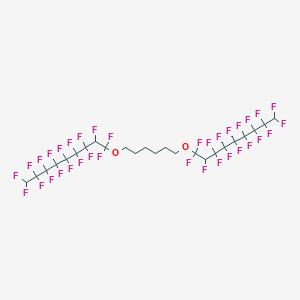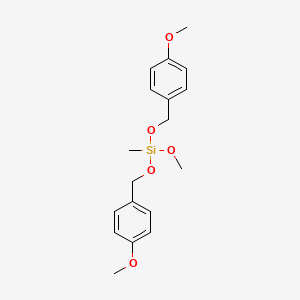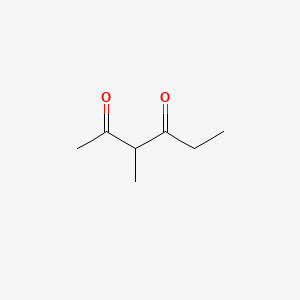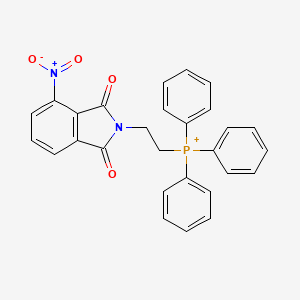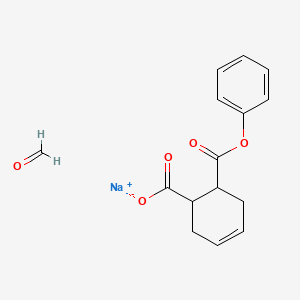
Sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt is a complex chemical compound that combines formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt typically involves the polymerization of formaldehyde with phenol in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired polymer structure is achieved. The specific stereoisomer, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, is introduced through a stereoselective reaction, which may involve chiral catalysts or reagents to ensure the correct configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where formaldehyde and phenol are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets industry standards. Advanced techniques like flow microreactor systems can be employed to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while substitution reactions can produce a wide range of functionalized polymers .
科学研究应用
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
作用机制
The mechanism of action of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt involves its interaction with various molecular targets and pathways. The phenolic groups in the polymer can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The stereochemistry of the cyclohexene dicarboxylate moiety may also play a role in its biological effects, influencing how the compound interacts with cellular components .
相似化合物的比较
Similar Compounds
Formaldehyde, polymer with phenol: This compound lacks the specific stereoisomer of cyclohexene dicarboxylate, making it less specialized.
Phenol-formaldehyde resins: These are widely used in industry but do not have the same stereochemical complexity.
Cyclohexene dicarboxylate derivatives: These compounds may share some structural similarities but differ in their polymerization and functional properties.
Uniqueness
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt stands out due to its unique combination of formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
属性
CAS 编号 |
182073-88-7 |
|---|---|
分子式 |
C15H15NaO5 |
分子量 |
298.27 g/mol |
IUPAC 名称 |
sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14O4.CH2O.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;1-2;/h1-7,11-12H,8-9H2,(H,15,16);1H2;/q;;+1/p-1 |
InChI 键 |
IFPPHLOWONSEJA-UHFFFAOYSA-M |
规范 SMILES |
C=O.C1C=CCC(C1C(=O)[O-])C(=O)OC2=CC=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


